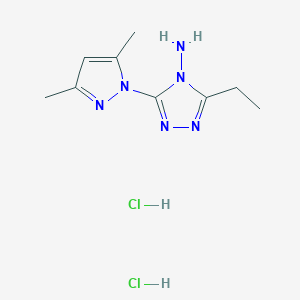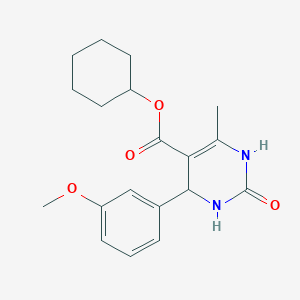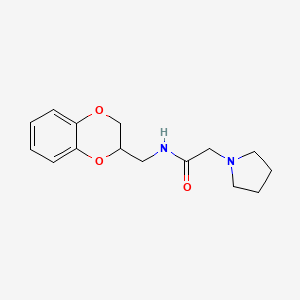
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, commonly known as BPAM, is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. BPAM is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of biochemical and physiological effects.
作用機序
BPAM is a selective positive allosteric modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. BPAM binds to a site on the α7 this compound that is distinct from the acetylcholine binding site, and enhances the activity of the receptor in response to acetylcholine. The mechanism of action of BPAM involves an increase in the opening of the ion channel, leading to an influx of calcium ions into the cell. This results in the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects
BPAM has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and has been shown to have an analgesic effect. BPAM has also been shown to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.
実験室実験の利点と制限
BPAM has several advantages for lab experiments. It is a selective modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which allows for the specific targeting of this receptor. BPAM is also a potent modulator of the α7 this compound, with studies showing that it can enhance receptor activity at low concentrations. However, there are also limitations to the use of BPAM in lab experiments. The compound has a short half-life, which can make it difficult to maintain its activity over long periods of time. Additionally, BPAM has a relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of BPAM. One area of research is the development of more potent and selective modulators of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of BPAM in the treatment of cognitive disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of BPAM and its effects on the immune system. Overall, BPAM is a promising compound with potential applications in scientific research and medicine.
合成法
BPAM can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the preparation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with 1-pyrrolidinecarboxamide to give BPAM in good yield. The synthesis of BPAM has been reported in the literature, and the compound has been characterized by various spectroscopic techniques.
科学的研究の応用
BPAM has been extensively studied for its potential applications in scientific research. It has been shown to have a positive effect on cognitive function and memory, making it a promising compound for the treatment of cognitive disorders such as Alzheimer's disease. BPAM has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-17-7-3-4-8-17)16-9-12-11-19-13-5-1-2-6-14(13)20-12/h1-2,5-6,12H,3-4,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKAEANAMAKHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386996 |
Source


|
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5936-52-7 |
Source


|
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

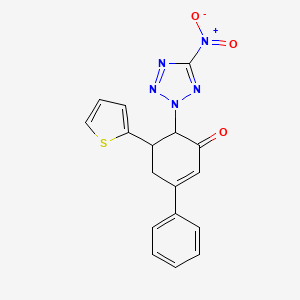

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)
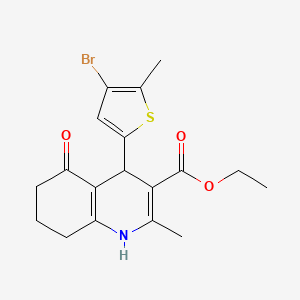
![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
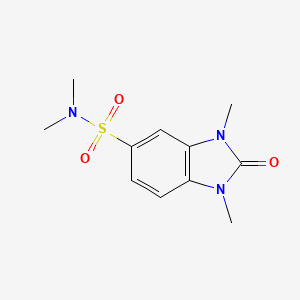
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)
